molecular formula C11H11NO3 B6202331 [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 1892451-78-3

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B6202331
CAS No.: 1892451-78-3
M. Wt: 205.2
InChI Key:
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Description

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol, also known as 5-MOPM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for the synthesis of various compounds, as well as a reagent for various reactions. 5-MOPM has also been used in the study of biochemical and physiological processes, as well as in laboratory experiments. In

Scientific Research Applications

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, as well as in laboratory experiments. It has also been used as a reagent for various reactions, such as the synthesis of compounds, and as a building block for the synthesis of various compounds. This compound has also been used in the study of drug metabolism and pharmacology, as well as in the study of cellular signaling pathways.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is not fully understood. However, it is believed that it acts as a competitive inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of various other enzymes, such as CYP3A4 and CYP2C9. These enzymes are involved in the metabolism of various drugs, and their inhibition by this compound could lead to changes in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, it has been shown to inhibit the activity of various enzymes involved in drug metabolism, and this could lead to changes in the metabolism of drugs. In addition, this compound has been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol in laboratory experiments include its versatility, high yield, and low cost. Additionally, it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to its use. For example, it has not been fully studied and its mechanism of action is not fully understood. In addition, it is not suitable for use in clinical trials due to its potential side effects.

Future Directions

The future of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is promising, as there is still much to be explored. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to explore its potential applications in drug metabolism and pharmacology, as well as its potential use in clinical trials. Finally, further research is needed to explore its potential use as a building block for the synthesis of various compounds and as a reagent in various reactions.

Synthesis Methods

The synthesis of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is relatively straightforward and can be accomplished in a few steps. The starting material is 4-methoxyphenol, which is reacted with ethyl chloroformate and sodium hydroxide to form a methyl ester. This ester is then reacted with sodium nitrite and acetic acid to form the desired compound, this compound. The reaction is highly efficient and yields a high yield of the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol involves the reaction of 4-methoxybenzaldehyde with glycine to form 5-(4-methoxyphenyl)-1,3-oxazol-2-amine, which is then reduced to [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol using sodium borohydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "glycine", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and glycine (1.2 equiv) in methanol and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture until the pH reaches 10. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in methanol and add sodium borohydride (1.5 equiv) slowly with stirring. Stir the mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and acidify with hydrochloric acid. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

1892451-78-3

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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